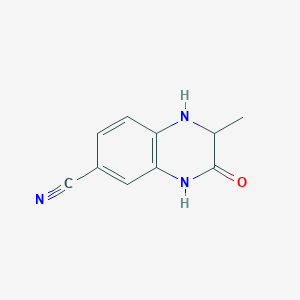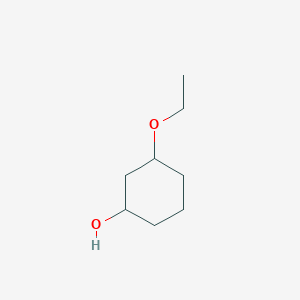
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride” is a chemical compound with the CAS Number: 2227206-69-9 . It has a molecular weight of 223.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H14CL2F2N2 . More detailed physical and chemical properties were not available in the search results.科学的研究の応用
Synthesis and Characterization
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride's relevance in scientific research primarily revolves around its role in synthetic chemistry. It serves as a precursor or intermediate in the synthesis of various fluorinated organic compounds. For instance, electrophilic fluorination techniques using reagents like Selectfluor® lead to the formation of novel fluorinated derivatives, highlighting the importance of fluorine-containing compounds in enhancing pharmacological properties and in materials science (Pikun et al., 2018). Furthermore, the synthesis of 6,6-difluorohomopiperazines via microwave-assisted methods showcases the advancements in efficient and rapid synthesis techniques for complex fluorinated structures (Wellner et al., 2003).
Catalysis and Ligand Frameworks
The chemical's framework is also utilized in the development of catalytic systems and ligand structures. For example, the 6-amino-6-methyl-1,4-diazepine group has been explored as an ancillary ligand framework for neutral and cationic group 3 metal alkyls, demonstrating its utility in supporting catalysts for polymerization and other transformations (Ge et al., 2006).
Electrophilic Fluorination
The compound's applications extend to methodologies in electrophilic fluorination, a crucial area in organofluorine chemistry. This process is instrumental in introducing fluorine atoms into organic molecules, significantly altering their chemical and physical properties for various applications, from pharmaceuticals to agrochemicals (Singh & Shreeve, 2004). The development of new electrophilic N-F reagents derived from structures like 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride showcases the ongoing innovation in creating more reactive and selective fluorinating agents (Pereira et al., 2016).
Advanced Material Synthesis
Moreover, the synthesis of complex organofluorine compounds using 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride derivatives paves the way for the creation of materials with specific properties, such as enhanced stability, reactivity, or bioactivity. The exploration of fluorodesilylation reactions for the synthesis of fluoroalkenes and difluoromethyl-substituted compounds illustrates the compound's role in developing new materials and chemical entities (Greedy & Gouverneur, 2001).
Safety and Hazards
特性
IUPAC Name |
6,6-difluoro-1-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDFGYRHCSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

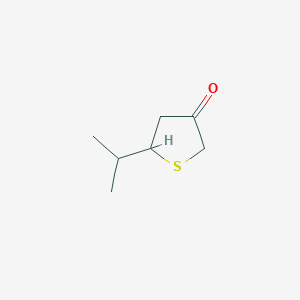
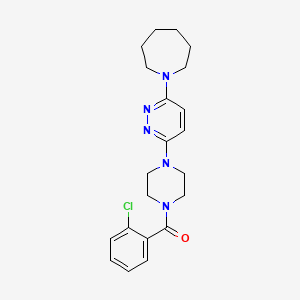
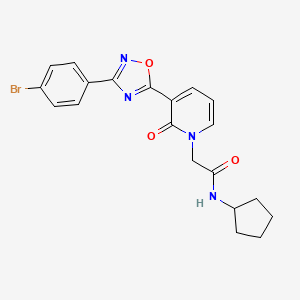
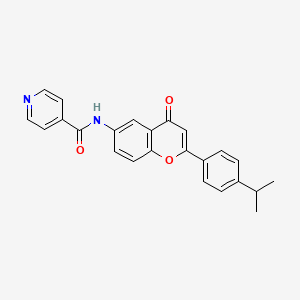

![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
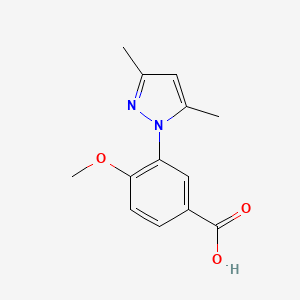
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

